2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol
Overview
Description
2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluoro, methoxy, and methyl groups, as well as a hydroxyethylaminoethanol moiety. Pyrazole derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol typically involves multi-step reactions. One common approach is the condensation of 3-fluoro-4-methoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Subsequent alkylation with 2-chloroethanol and further reaction with 2-aminoethanol yields the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may produce an amine. Substitution reactions can result in the replacement of the fluoro or methoxy groups with other functional groups.
Scientific Research Applications
2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby reducing inflammation or inhibiting tumor growth. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazole
- 2-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazole
- 4-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazole
Uniqueness
2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is unique due to its specific substitution pattern and the presence of the hydroxyethylaminoethanol moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications. The presence of the fluoro and methoxy groups enhances its lipophilicity and metabolic stability, while the hydroxyethylaminoethanol moiety may improve its solubility and bioavailability.
Properties
IUPAC Name |
2-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-16-5-3-4-6-20(16)26-15-18(14-25(9-11-27)10-12-28)22(24-26)17-7-8-21(29-2)19(23)13-17/h3-8,13,15,27-28H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQSEIAMZJPMCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3)OC)F)CN(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.